molecular formula C18H17Cl2NO5S B11652367 Diethyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11652367
M. Wt: 430.3 g/mol
InChI Key: OALUGZFGCVJUIW-UHFFFAOYSA-N
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Description

2,4-DIETHYL 5-(3,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 5-(3,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the ethyl, methyl, and benzamido groups through a series of substitution and coupling reactions. Common reagents used in these reactions include organolithium compounds, halogenating agents, and amides. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 5-(3,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzamido group can yield corresponding amines.

    Substitution: Halogenation or nitration can introduce additional functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the thiophene ring.

Scientific Research Applications

2,4-DIETHYL 5-(3,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 5-(3,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIETHYL 5-(3,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
  • 2,4-DIETHYL 5-(3,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
  • 2,4-DIETHYL 5-(3,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Uniqueness

The uniqueness of 2,4-DIETHYL 5-(3,4-DICHLOROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17Cl2NO5S

Molecular Weight

430.3 g/mol

IUPAC Name

diethyl 5-[(3,4-dichlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H17Cl2NO5S/c1-4-25-17(23)13-9(3)14(18(24)26-5-2)27-16(13)21-15(22)10-6-7-11(19)12(20)8-10/h6-8H,4-5H2,1-3H3,(H,21,22)

InChI Key

OALUGZFGCVJUIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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